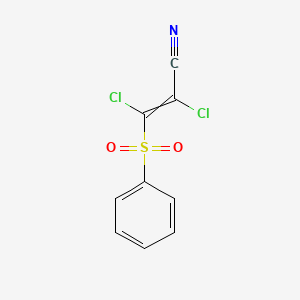

2,3-Dichloro-3-phenylsulphonyl-acrylonitrile

Cat. No. B8317348

M. Wt: 262.11 g/mol

InChI Key: PHKFZNHKWSVWNM-HJWRWDBZSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04424167

Procedure details

195 g (1 mol) of 3-phenylsulphonyl-propionitrile were melted at 100° C. in a 500 ml four-necked flask and 14 g of PCl3 and 4.2 g of pyridine were added as catalysts. 150 g (2.1 mols) of chlorine at 100° to 90° C. were then introduced during the course of 9 hours. 7 g of PCl3 and 2 g of pyridine were then added once more, and 160 g (2.25 mols) of chlorine was again introduced at 80° C. during the course of 12 hours, a part of the chlorine being entrained with the escaping HCl gas. 200 ml of water were now added dropwise at 20° C., whilst cooling. The phases were separated at 90° C. and the washing operation was repeated with 200 ml of water. In order to eliminate benzenesulphonyl chloride, the mixture was now boiled for 5 hours with 200 ml of water, and the organic phase was separated off and dried in vacuo. 227 g (87%) of a dark brown crude oil was obtained, which solidified on standing overnight. After warming the solid and dissolving it in 50 ml of ethanol, cooling the solution with ice and filtering off the precipitate under suction, 135 g (51%) of pale crystals, melting point 72° C., were obtained.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([S:7]([CH2:10][CH2:11][C:12]#[N:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)[Cl:15].ClCl.[ClH:20]>N1C=CC=CC=1.P(Cl)(Cl)Cl.O>[Cl:20][C:11](=[C:10]([Cl:15])[S:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)(=[O:8])=[O:9])[C:12]#[N:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

195 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)CCC#N

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Five

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated at 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase was separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

dark brown crude oil

|

|

Type

|

product

|

|

Smiles

|

ClC(C#N)=C(S(=O)(=O)C1=CC=CC=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 227 g | |

| YIELD: PERCENTYIELD | 87% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |